![molecular formula C21H18N4O3S B2957843 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone CAS No. 2191404-84-7](/img/structure/B2957843.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone is a complex organic compound. It comprises a piperidine ring, a thiadiazole ring, and a benzo[c]isoxazole moiety, linked via a methanone bridge. This compound is notable for its potential therapeutic properties and its application in various scientific research areas, particularly chemistry and biology.
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is a part of ongoing research and its specific targets are yet to be identified .
Result of Action
The molecular and cellular effects of the compound’s action are currently under investigation . As research progresses, more information about these effects will become available.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
準備方法
Synthetic Routes and Reaction Conditions
Synthesis involves multiple steps. The initial step usually involves the formation of the 3-phenylbenzo[c]isoxazole core through cyclization reactions. Then, the piperidine ring is introduced via nucleophilic substitution reactions, followed by the attachment of the thiadiazole ring through condensation reactions. The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial-scale production often utilizes optimized synthetic routes to enhance yield and reduce costs. This includes continuous flow chemistry and automated synthesis processes, ensuring the production is consistent and scalable.
化学反応の分析
Types of Reactions it Undergoes
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: : Formation of corresponding carboxylic acids or aldehydes.
Reduction: : Yielding alcohols or amines depending on the degree of reduction.
Substitution: : Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
This compound finds applications in numerous research domains:
Chemistry: : As a building block for synthesizing novel compounds with potentially unique properties.
Biology: : Investigated for its biological activity, particularly its interaction with various enzymes and receptors.
Medicine: : Studied for potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: : Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
類似化合物との比較
Comparing (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone to similar compounds reveals its unique structural features and properties:
Similar Compounds
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(4-phenylbenzo[c]isoxazol-5-yl)methanone
(4-((1,3,4-Thiadiazol-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
(4-((1,3,4-Thiadiazol-2-yl)oxy)azepan-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone
The uniqueness of this compound lies in the specific arrangement of its functional groups and the resulting properties, making it distinct in its reactivity and applications.
Hope this helps! What would you like to dive into next?
特性
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20(25-10-8-16(9-11-25)27-21-23-22-13-29-21)15-6-7-18-17(12-15)19(28-24-18)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHDSYWVPIWETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2957761.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)
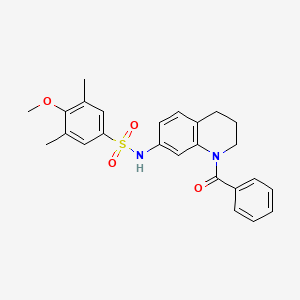

![4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2957767.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2957768.png)
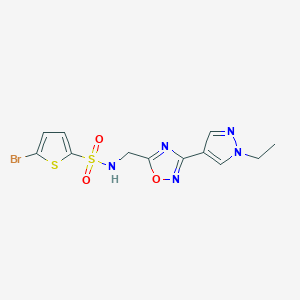
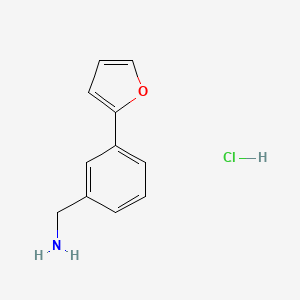
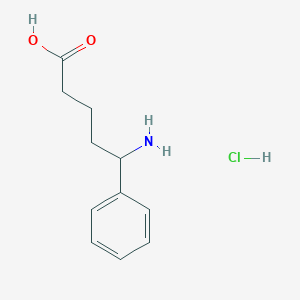

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2957776.png)
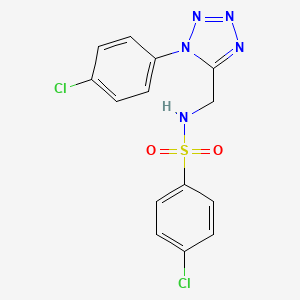
![N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2957781.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2957783.png)
